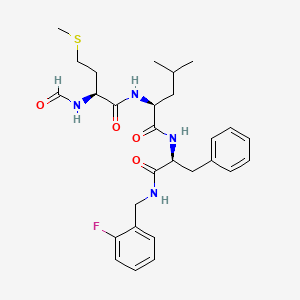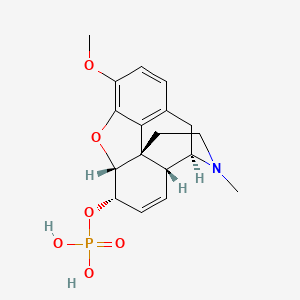![molecular formula C22H25N3O3 B13826434 3-cyclohexyl-N-(4-ethylphenyl)-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxamide](/img/structure/B13826434.png)
3-cyclohexyl-N-(4-ethylphenyl)-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclohexyl-N-(4-ethylphenyl)-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
The synthesis of 3-cyclohexyl-N-(4-ethylphenyl)-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxamide involves several steps. One common synthetic route starts with the cyclization of N-cyclohexyl derivative with cyanoacetamide. The resulting o-aminonicotinonitrile is then subjected to acylation or thioacylation, followed by intramolecular heterocyclization to afford the desired pyrimidine derivative . Industrial production methods typically involve optimizing these reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The compound exerts its effects by binding to specific molecular targets, such as enzymes or receptors, and inhibiting their activity. This can lead to the disruption of cellular processes, ultimately resulting in the desired therapeutic effects. The exact molecular pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar compounds include other pyrimidine derivatives such as pyrido[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines. These compounds share a similar core structure but differ in their substituents and overall molecular architecture. The uniqueness of 3-cyclohexyl-N-(4-ethylphenyl)-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxamide lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications .
Propiedades
Fórmula molecular |
C22H25N3O3 |
|---|---|
Peso molecular |
379.5 g/mol |
Nombre IUPAC |
3-cyclohexyl-N-(4-ethylphenyl)-6-methyl-4-oxofuro[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C22H25N3O3/c1-3-15-9-11-16(12-10-15)24-20(26)18-14(2)28-21-19(18)22(27)25(13-23-21)17-7-5-4-6-8-17/h9-13,17H,3-8H2,1-2H3,(H,24,26) |
Clave InChI |
WQPAWIWTMXYBJA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)NC(=O)C2=C(OC3=C2C(=O)N(C=N3)C4CCCCC4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


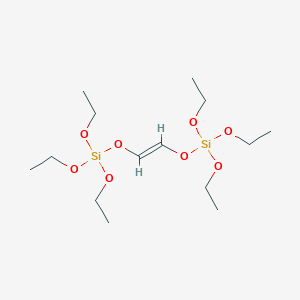
![exo-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B13826357.png)
![2-[2-[(2E)-2-[[2-[(2-chlorophenyl)methoxy]-5-nitrophenyl]methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B13826360.png)
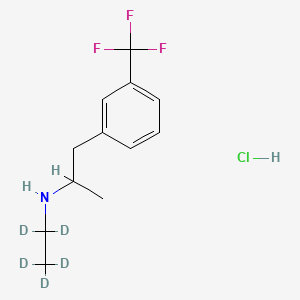
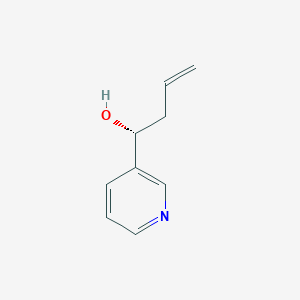
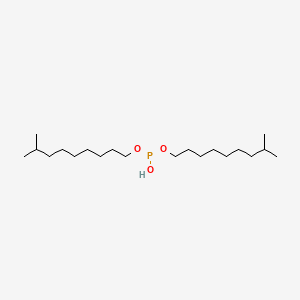
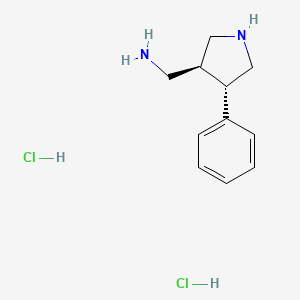
![5-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B13826388.png)

![(4S,4'S)-2,2'-(1S)-[1,1'-Binaphthalene]-2,2'-diylbis[4,5-dihydro-4-phenyloxazole]](/img/structure/B13826401.png)
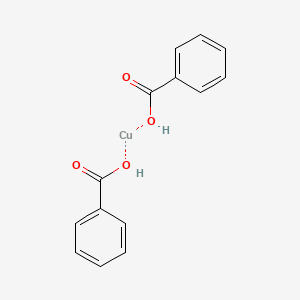
![N-(furan-2-ylmethyl)[1,2,4]triazolo[3,4-a]phthalazin-6-amine](/img/structure/B13826407.png)
